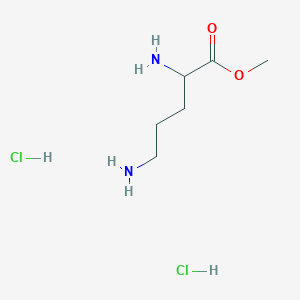
Methyl 2,5-bis(azanyl)pentanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ornithine Methyl Ester Dihydrochloride is an organic compound that serves as the methyl ester derivative of L-ornithine. It is commonly used in biochemical research and drug synthesis. The compound exists in the form of hydrochloride, formed by the reaction of two molecules of hydrochloric acid with the methyl ester of L-ornithine. It appears as a white to off-white crystalline powder and is soluble in water and alcohol solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Ornithine Methyl Ester Dihydrochloride can be synthesized by reacting L-ornithine with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of the carboxyl group of L-ornithine with methanol, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of L-Ornithine Methyl Ester Dihydrochloride involves large-scale esterification reactions under controlled conditions. The process includes the purification of the product through crystallization and drying to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: L-Ornithine Methyl Ester Dihydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-ornithine and methanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other carboxylic acids or esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Condensation: Often involves the use of dehydrating agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Hydrolysis: Produces L-ornithine and methanol.
Substitution: Yields various substituted derivatives depending on the reagents used.
Condensation: Forms amides or esters with other carboxylic acids or esters.
Applications De Recherche Scientifique
L-Ornithine Methyl Ester Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies and metabolic research.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of L-Ornithine Methyl Ester Dihydrochloride involves its metabolism to L-ornithine, which is then converted to L-arginine. L-arginine stimulates the release of growth hormone from the pituitary gland. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines, which are essential for cell growth and function .
Comparaison Avec Des Composés Similaires
L-Ornithine Dihydrochloride: Similar in structure but lacks the methyl ester group.
L-Citrulline: Another amino acid involved in the urea cycle, similar in function but different in structure.
L-Arginine: A direct product of L-ornithine metabolism, with broader biological roles.
Uniqueness: L-Ornithine Methyl Ester Dihydrochloride is unique due to its esterified form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in synthetic organic chemistry and pharmaceutical applications .
Propriétés
IUPAC Name |
methyl 2,5-diaminopentanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-10-6(9)5(8)3-2-4-7;;/h5H,2-4,7-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFZNVWAQDVFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

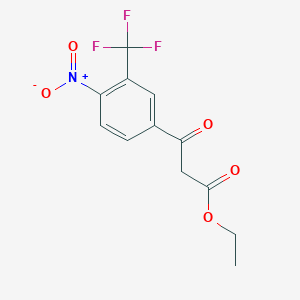
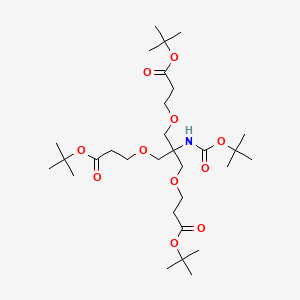

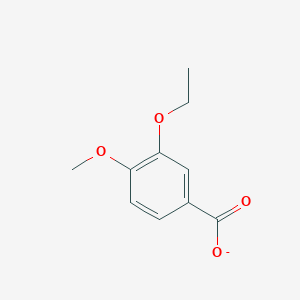
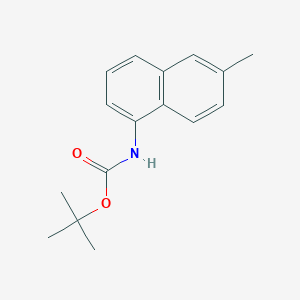
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)


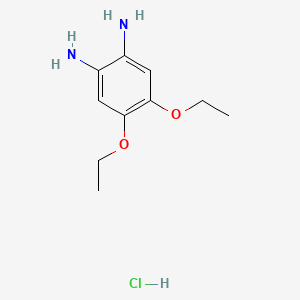


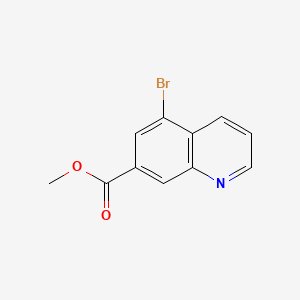
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
